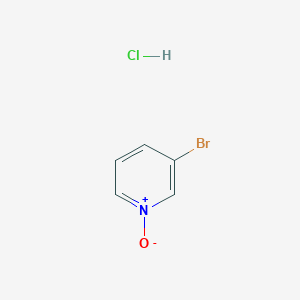
2-氨基环己酮盐酸盐
描述
2-Aminocyclohexanone hydrochloride is a chemical compound with the molecular formula C6H12ClNO . It is a derivative of 2-Aminocyclohexanone, which is a cyclic amine .
Molecular Structure Analysis
The molecular structure of 2-Aminocyclohexanone hydrochloride consists of 6 carbon atoms, 12 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom . The InChI code for the compound isInChI=1S/C6H11NO.ClH/c7-5-3-1-2-4-6 (5)8;/h5H,1-4,7H2;1H . Physical And Chemical Properties Analysis
2-Aminocyclohexanone hydrochloride has a molecular weight of 149.62 . The compound’s physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, hydrogen bond acceptor count, hydrogen bond donor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, complexity, isotope atom count, defined atom stereocenter count, undefined atom stereocenter count, defined bond stereocenter count, undefined bond stereocenter count, covalently-bonded unit count, and compound is canonicalized are detailed in the search results .科学研究应用
Chemical Synthesis
“2-Aminocyclohexanone hydrochloride” is used in the chemical synthesis of various compounds. It has a molecular weight of 149.62 and a melting point of 152-154°C . It is typically stored at a temperature of 4°C and is available in powder form .
X-Ray Crystallography
The compound has been studied using X-ray crystallography . The space group of the crystal structure is P\bar1, with a=8.537 (1), b=5.223 (3), c=9.505 (1) Å . The hydroxyl group of the oxime takes the anti conformation to the amino group in the solid state .
Fischer Indole Synthesis
“2-Aminocyclohexanone hydrochloride” is used in the Fischer indole synthesis . This is a chemical reaction that produces the heterocyclic compound indole from phenylhydrazine and an aldehyde or ketone under acidic conditions .
Synthesis of 1-Oxo-1,2,3,4-Tetrahydrocarbazoles
The compound is used in the synthesis of 1-oxo-1,2,3,4-tetrahydrocarbazoles . This synthesis is achieved by reacting “2-Aminocyclohexanone hydrochlorides” with various phenylhydrazine hydrochlorides .
Safety and Handling
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H335, and precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Storage and Stability
“2-Aminocyclohexanone hydrochloride” is typically stored at a temperature of 4°C . It is available in powder form and is stable under normal conditions .
安全和危害
作用机制
- The primary target of 2-Aminocyclohexanone hydrochloride is likely an enzyme or receptor involved in specific biochemical processes. Unfortunately, detailed information about the exact target remains limited in the available literature .
- In the case of 2-Aminocyclohexanone hydrochloride, it may react with hydroxylamine (NH₂OH) to form an oxime. This process involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the ketone group, leading to the formation of an oxime (a nitrogen-containing functional group) .
Target of Action
Mode of Action
: Kitano, Y., Matsukuma, Y., Imamura, S., Takagi, R., & Ashida, T. (1983). The X-Ray Structure of 2-Aminocyclohexanone Oxime Hydrochloride. Bulletin of the Chemical Society of Japan, 56(5), 1545–1546. DOI: 10.1246/bcsj.56.1545 : Formation of oximes and hydrazones (video). Khan Academy. Link
属性
IUPAC Name |
2-aminocyclohexan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c7-5-3-1-2-4-6(5)8;/h5H,1-4,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHZKLDCXNJLJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460786 | |
| Record name | 2-aminocyclohexanone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminocyclohexanone hydrochloride | |
CAS RN |
6946-05-0 | |
| Record name | 6946-05-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53144 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-aminocyclohexanone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminocyclohexan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a key application of 2-Aminocyclohexanone hydrochloride in organic synthesis?
A1: 2-Aminocyclohexanone hydrochloride serves as a valuable building block in synthesizing complex heterocyclic compounds. Specifically, it reacts with various phenylhydrazine hydrochlorides to produce 1-oxo-1,2,3,4-tetrahydrocarbazoles via Fischer indole synthesis. [] This reaction proceeds under mild conditions and offers a convenient, efficient route to these important structural motifs. []
Q2: Can you describe the mechanistic insights into the formation of 2-Aminocyclohexanone hydrochloride from N,N-Dichlorocyclohexylamine?
A2: Research using ¹⁴C-labeled N,N-Dichlorocyclohexylamine reveals that its conversion to 2-Aminocyclohexanone hydrochloride closely resembles the Neber rearrangement. [] Treatment with sodium methoxide followed by hydrochloric acid leads to ¹⁴C incorporation predominantly at the carbonyl carbon of 2-Aminocyclohexanone hydrochloride. [] This suggests a mechanism involving a nitrene intermediate and subsequent ring expansion, ultimately yielding the observed product.
Q3: Are there any notable degradation reactions associated with 2-Aminocyclohexanone hydrochloride?
A3: Yes, 2-Aminocyclohexanone hydrochloride undergoes deaminative diazotization, forming cyclopentanecarboxylic acid as a major product, alongside other minor compounds. [] This reaction pathway can be utilized for further derivatization or degradation studies of the parent compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Bromo-6-chlorobenzo[d]thiazole](/img/structure/B1279464.png)








